molecular formula C14H10F3NO4S B2379085 5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid CAS No. 926222-83-5

5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid

Cat. No.: B2379085
CAS No.: 926222-83-5
M. Wt: 345.29
InChI Key: RAYDPBBVBXFQFG-UHFFFAOYSA-N
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Description

5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid is a sulfonamide-substituted benzoic acid derivative featuring a trifluoromethylphenyl group at the 2-position of the benzene ring. This compound is of interest in medicinal chemistry due to its structural resemblance to pharmacologically active molecules, particularly enzyme inhibitors targeting sulfonamide-binding domains.

Notably, commercial availability of this compound has been discontinued by suppliers such as CymitQuimica and Santa Cruz Biotechnology, though it remains cataloged for research reference (CAS: 926222-83-5) .

Properties

IUPAC Name

5-sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4S/c15-14(16,17)9-3-1-2-8(6-9)11-5-4-10(23(18,21)22)7-12(11)13(19)20/h1-7H,(H,19,20)(H2,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYDPBBVBXFQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid typically involves multiple steps. One common method starts with the reaction of 1,3-dibromo-5,5-dimethylhydantoin with 1,3-bis(trifluoromethyl)benzene to produce 3,5-bis(trifluoromethyl)bromobenzene. This intermediate is then used to synthesize this compound . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria.

  • Mechanism of Action : Studies have shown that derivatives of 5-sulfamoylbenzoic acid, including those with trifluoromethyl substitutions, exhibit potent growth inhibition of bacteria like Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.78 μg/ml, indicating their effectiveness even at low concentrations .
  • Biofilm Inhibition : Notably, certain derivatives have been effective in preventing biofilm formation and even eliminating preformed biofilms. For instance, compounds derived from this scaffold inhibited up to 90% of biofilm formation at concentrations around 2xMIC, showcasing their potential in treating infections associated with biofilms .
  • Toxicity Profile : The toxicity of these compounds has also been evaluated using human cell cultures and aquatic models like Daphnia magna, revealing low toxicity levels while maintaining antimicrobial efficacy .

Cancer Treatment

Recent research has explored the potential of 5-sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid in cancer therapy:

  • Inhibition of Cancer Cell Proliferation : Some studies indicate that compounds related to this structure can inhibit the proliferation of various cancer cell lines. For example, specific analogs have shown promising results against human cancer cells with IC50 values indicating strong activity .
  • Mechanistic Insights : Molecular docking studies have suggested that these compounds may interact with key receptors involved in cancer progression, such as the vascular endothelial growth factor receptor (VEGFR), thereby inhibiting angiogenesis and tumor growth .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound:

  • Cyclooxygenase Inhibition : The compound has been evaluated for its ability to inhibit cyclooxygenases (COXs), enzymes involved in the inflammatory process. Selective inhibition of COX-2 over COX-1 was observed, which is beneficial for reducing inflammation without the gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:

  • Substituent Effects : Variations in substituents on the benzene ring significantly influence the biological activity. For instance, halogen substitutions tend to enhance antimicrobial activity, while sulfonamide groups may reduce it .

Summary Table of Applications

ApplicationDescriptionKey Findings
AntimicrobialEffective against Gram-positive bacteriaMIC as low as 0.78 μg/ml
Biofilm InhibitionPrevents and eliminates bacterial biofilmsUp to 90% inhibition at 2xMIC
Cancer TreatmentInhibits proliferation of cancer cellsPromising IC50 values against various cell lines
Anti-inflammatorySelective inhibition of COX-2Reduced inflammation without GI side effects
Structure-Activity StudiesRelationship between substituents and biological activityHalogen substitutions enhance activity

Mechanism of Action

The mechanism of action of 5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins and enzymes, making it effective in inhibiting or modifying their activity . The exact pathways and targets can vary depending on the specific application and conditions.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name CAS Number Substituents/Modifications Key Features
5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid 926222-83-5 -SO₂NH₂ at C5; -CF₃Ph at C2 High polarity due to sulfamoyl; enhanced stability from -CF₃
2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid 723332-75-0 Chloro at C2; allyl-sulfamoyl at C5 Increased steric bulk; potential for covalent binding via allyl group
2,4-Dichloro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid 21525-24-6 Dichloro at C2/C4; sulfamoyl at C5 Higher halogen content may improve membrane permeability
3-Fluoro-5-sulfamoylbenzoic acid 926220-60-2 -SO₂NH₂ at C5; fluoro at C3 Reduced lipophilicity compared to -CF₃ analogs; simpler structure

Key Observations :

  • Trifluoromethyl vs. Halogen Substituents : The -CF₃ group in the target compound provides greater electron-withdrawing effects and metabolic resistance compared to chloro or fluoro substituents in analogs .
  • Sulfonamide Positioning : Sulfamoyl at C5 (as in the target compound) optimizes steric compatibility in enzyme active sites, whereas C3 placement (e.g., 3-fluoro-5-sulfamoylbenzoic acid) may alter binding specificity .

Functional Group Variations in Benzoic Acid Derivatives

Table 2: Impact of Substituent Modifications on Properties

Compound Name Functional Groups Physicochemical Impact Biological Relevance
This compound -SO₂NH₂, -CF₃Ph High solubility (polar), moderate logP (~2.5)* Enzyme inhibition, protein binding
3-((5-Bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-2-hydroxy-5-(trifluoromethoxy)benzoic acid -Br, -Cl, -OH, -OCF₃ Lower solubility (logP ~3.8*); increased acidity Enhanced target affinity via halogen bonds
2-(Trifluoromethyl)terephthalic acid -CF₃, -COOH at C2/C5 High crystallinity; low membrane permeability Metal-organic framework (MOF) synthesis
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid -NHPh-CF₃, -CH₃ Improved solubility via -NHPh; moderate logP Probable kinase inhibitor scaffold

Notes:

  • The trifluoromethoxy (-OCF₃) group in ’s compound increases hydrophobicity but may reduce metabolic clearance compared to -CF₃ .

Data Tables

Table 3: Similarity Scores for Selected Benzoic Acid Derivatives (From )

Compound Name CAS Number Similarity Score to Target Compound
5-Fluoro-2-(trifluoromethyl)benzoic acid 654-99-9 1.00 (Core structure match)
3-Fluoro-5-trifluoromethylbenzoic acid 161622-05-5 0.91
2-(Trifluoromethyl)benzoic acid 433-97-6 0.91

Interpretation : A similarity score of 1.00 indicates identical backbone structures, while 0.91 reflects positional isomerism or substituent differences .

Biological Activity

5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula and molecular weight:

  • Molecular Formula : C14H10F3NO4S
  • Molecular Weight : 345.29 g/mol

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzoic acid with trifluoromethyl groups have been shown to possess low minimum inhibitory concentrations (MICs) against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . The presence of the sulfonamide moiety is crucial for enhancing this activity.

CompoundMIC (μg/ml)Target Bacteria
This compound< 3.125Staphylococcus aureus
Similar Compounds0.78 - 3.125Enterococcus faecalis

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, showing promise as a potential therapeutic agent. For instance, certain analogs have exhibited IC50 values in the low micromolar range against human cancer cells .

The mechanism of action of this compound is believed to involve:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Target Interaction : Similar compounds have been shown to interact with proteins such as tyrosine-protein kinase Lck, leading to altered cellular signaling pathways .

Case Studies

  • Antibacterial Efficacy Study : A study on a series of trifluoromethyl-substituted benzoic acids revealed that this compound exhibited potent antibacterial activity with minimal resistance development in tested strains .
  • Anticancer Screening : In a comparative analysis, the compound was found to significantly reduce cell viability in several cancer cell lines, suggesting its potential as an anticancer agent. The study highlighted its ability to induce apoptosis through caspase activation pathways .

Safety and Toxicity

While promising, further studies are required to evaluate the safety profile of this compound. Preliminary toxicity assessments in animal models indicate no adverse effects at therapeutic doses . However, comprehensive toxicological evaluations are necessary before clinical application.

Future Directions

The ongoing research aims to refine the synthesis of this compound derivatives to enhance their biological activity and reduce potential side effects. Investigations into its pharmacokinetics and bioavailability will also be crucial for developing effective therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid, considering steric hindrance from the trifluoromethyl group?

  • Methodological Answer : Synthesis often involves sequential functionalization. First, introduce the trifluoromethylphenyl group via Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated benzoic acid precursor. The sulfamoyl group can then be introduced using sulfamoyl chloride under anhydrous conditions with a base like pyridine to mitigate steric hindrance. Reaction monitoring via TLC or HPLC is critical to optimize yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:

  • NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and absence of regioisomers.
  • HPLC-MS for purity assessment and detection of byproducts.
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects from the trifluoromethyl group .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?

  • Methodological Answer : Due to the compound’s hydrophobicity, mixed solvents like ethanol-water or acetone-hexane are effective. Slow cooling gradients enhance crystal formation. Thermal stability should be verified via DSC to avoid decomposition during recrystallization .

Advanced Research Questions

Q. How can contradictory literature data on the compound’s melting point be resolved?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify phase transitions and compare with single-crystal XRD data. Cross-validate findings with independent synthesis batches and reference standards from authoritative databases like NIST .

Q. What strategies mitigate side reactions during sulfamoylation of the benzoic acid scaffold?

  • Methodological Answer : Steric hindrance from the trifluoromethyl group can slow sulfamoylation. Use excess sulfamoyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C to favor electrophilic substitution. Quenching with ice-water minimizes hydrolysis. Reaction progress should be tracked via in-situ IR to detect intermediate formation .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : The -CF₃ group deactivates the benzene ring, reducing electrophilicity. Computational modeling (DFT) can predict reactive sites, while Hammett constants quantify electronic effects. Experimental validation via competition reactions with fluorobenzoic acid derivatives is recommended .

Q. What computational approaches predict the compound’s interaction with carbonic anhydrase isoforms?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations can map binding affinities. Focus on the sulfamoyl group’s coordination with the enzyme’s zinc center and the trifluoromethylphenyl moiety’s hydrophobic interactions. Validate predictions with in vitro enzymatic assays using purified isoforms .

Q. How can researchers address inconsistent bioactivity data across cell-based assays?

  • Methodological Answer : Variability may stem from differential cell permeability or off-target effects. Use orthogonal assays:

  • Surface plasmon resonance (SPR) to measure direct target binding.
  • Metabolic profiling (LC-MS) to assess stability in cell media.
  • Knockout cell lines to confirm target specificity .

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